4,4-Difluoro-1-oxaspiro[4.5]decan-8-one
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Overview
Description
4,4-Difluoro-1-oxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C9H12F2O2 and a molecular weight of 190.19 g/mol It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one involves several steps. One common method includes the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of water and ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate . The reaction is carried out at elevated temperatures (110-132°C) for several hours, followed by purification steps involving toluene extraction and chromatography to obtain the final product .
Chemical Reactions Analysis
4,4-Difluoro-1-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-1-oxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-oxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4-Difluoro-1-oxaspiro[4.5]decan-8-one can be compared with other similar spiro compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-one: This compound has a similar spiro structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]decan-8-ol: This compound has a hydroxyl group instead of the ketone group, leading to different chemical properties and reactivity.
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one: This compound has a methyl group, which affects its steric and electronic properties.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C9H12F2O2 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4,4-difluoro-1-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-6-13-8(9)3-1-7(12)2-4-8/h1-6H2 |
InChI Key |
GQENQVWEXZREBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C(CCO2)(F)F |
Origin of Product |
United States |
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